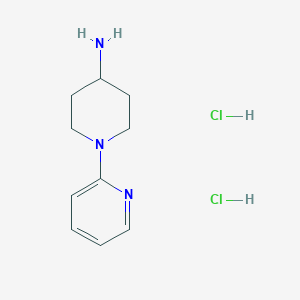

1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride

Description

Properties

IUPAC Name |

1-pyridin-2-ylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.2ClH/c11-9-4-7-13(8-5-9)10-3-1-2-6-12-10;;/h1-3,6,9H,4-5,7-8,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBLOPVVMUVLMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=CC=CC=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Substituted Piperidine Scaffold

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, prized for its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for introducing diverse functionalities.[1][2] Among the various substituted piperidines, those bearing a pyridine ring at the 1-position represent a particularly important class of intermediates in medicinal chemistry. This guide focuses on 1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride, a key building block that has garnered significant interest for its role in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.[3][4] Its unique structure, combining the conformational rigidity of the piperidine ring with the electronic properties of the pyridine moiety and the reactive handle of the primary amine, makes it an invaluable tool for drug discovery programs.[3]

This technical guide provides a comprehensive overview of this compound, covering its physicochemical properties, synthesis, characterization, and applications in the synthesis of bioactive molecules.

Physicochemical Properties

1-(Pyridin-2-yl)piperidin-4-amine is most commonly supplied and utilized as its dihydrochloride salt to enhance its stability and aqueous solubility.[3]

| Property | Value | Source |

| CAS Number | 380222-98-0 | [5] |

| Molecular Formula | C₁₀H₁₅N₃ · 2HCl | [6] |

| Molecular Weight | 250.17 g/mol (for the dihydrochloride) | [6] |

| Appearance | White to off-white solid | Typical for similar compounds |

| Solubility | Soluble in water | [3] |

| Melting Point | Not explicitly reported, but expected to be a high-melting solid | General knowledge of hydrochloride salts |

Synthesis and Mechanism

The synthesis of 1-(Pyridin-2-yl)piperidin-4-amine typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This common and effective method involves the displacement of a leaving group, such as a halogen, from the 2-position of the pyridine ring by the secondary amine of a protected 4-aminopiperidine derivative.[3]

A general synthetic pathway is outlined below:

The causality behind these experimental choices lies in the reactivity of the starting materials and the stability of the intermediates. The use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, on the 4-amino functionality of the piperidine is crucial to prevent its competing nucleophilic attack on the 2-halopyridine. The Boc group is stable under the basic conditions of the SNAr reaction and can be readily removed under acidic conditions. The final salt formation with hydrochloric acid not only provides a stable, crystalline solid but also enhances its utility in aqueous media for biological assays.

Experimental Protocol: Synthesis of this compound

The following is a representative, non-optimized protocol based on common synthetic methodologies for similar compounds.[7][8]

Step 1: Synthesis of tert-Butyl (1-(pyridin-2-yl)piperidin-4-yl)carbamate

-

To a solution of tert-butyl (piperidin-4-yl)carbamate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane, add a base such as sodium hydride (NaH, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add 2-bromopyridine or 2-chloropyridine (1.1 eq) to the reaction mixture.

-

Heat the reaction to a temperature between 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (1-(pyridin-2-yl)piperidin-4-yl)carbamate.

Step 2: Synthesis of 1-(Pyridin-2-yl)piperidin-4-amine

-

Dissolve the purified tert-butyl (1-(pyridin-2-yl)piperidin-4-yl)carbamate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 10 eq) or a solution of hydrochloric acid in dioxane (e.g., 4 M HCl, 5 eq).

-

Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and basify with a suitable base, such as sodium hydroxide or sodium bicarbonate, to a pH of >10.

-

Extract the aqueous layer with an organic solvent like DCM or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free base, 1-(pyridin-2-yl)piperidin-4-amine.

Step 3: Formation of this compound

-

Dissolve the crude 1-(pyridin-2-yl)piperidin-4-amine in a minimal amount of a suitable solvent such as isopropanol or diethyl ether.

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) until the precipitation is complete.

-

Collect the precipitate by filtration, wash with the solvent, and dry under vacuum to obtain this compound as a solid.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would be expected to show characteristic signals for the pyridine ring protons, typically in the aromatic region (δ 6.5-8.5 ppm). The piperidine ring protons would appear as multiplets in the aliphatic region (δ 1.5-4.5 ppm). The protons on the carbon adjacent to the pyridine nitrogen would be shifted downfield. The amine and ammonium protons would likely appear as broad singlets.

-

¹³C NMR: The spectrum would display signals for the five distinct carbons of the pyridine ring and the five carbons of the piperidine ring. The carbon atoms of the pyridine ring would resonate in the aromatic region (δ 100-160 ppm), while the piperidine carbons would be found in the aliphatic region (δ 20-60 ppm).

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. For the free base, the expected molecular ion peak [M+H]⁺ would be at m/z 178.2.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique to assess the purity of the compound. A reverse-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of water and acetonitrile, often with an additive like formic acid or trifluoroacetic acid, would be suitable for analysis.[3]

Applications in Drug Discovery

The 1-(pyridin-2-yl)piperidin-4-amine scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. The primary amine at the 4-position serves as a versatile handle for further functionalization, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).

Central Nervous System (CNS) Drug Discovery

The structural features of 1-(pyridin-2-yl)piperidin-4-amine suggest its potential for interacting with CNS targets.[3] The piperidine ring can adopt a chair conformation, which can mimic the structure of endogenous ligands for various receptors and transporters. The pyridine ring can engage in various interactions, including hydrogen bonding and π-stacking, with biological targets.

This scaffold has been incorporated into molecules targeting a range of CNS disorders, including psychiatric and neurological conditions.[4] For instance, derivatives have been explored as muscarinic acetylcholine receptor antagonists, which have therapeutic potential in conditions like Parkinson's disease.[11]

Protocol: Amide Coupling for Library Synthesis

A common derivatization of the primary amine is through amide bond formation with a variety of carboxylic acids.

-

To a solution of 1-(pyridin-2-yl)piperidin-4-amine (1.0 eq) and a carboxylic acid (1.1 eq) in a suitable solvent like DMF or DCM, add a coupling agent such as HATU (1.2 eq) or EDC/HOBt (1.2 eq each).

-

Add a base, such as diisopropylethylamine (DIPEA, 2.0 eq).

-

Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

-

Work up the reaction by adding water and extracting with an organic solvent.

-

Purify the resulting amide derivative by flash chromatography or preparative HPLC.

This protocol allows for the rapid generation of a library of diverse compounds for biological screening, facilitating the identification of lead compounds with desired pharmacological activities.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis, coupled with the presence of multiple points for diversification, makes it an attractive starting material for the development of novel therapeutic agents, particularly for CNS disorders. This guide has provided a comprehensive overview of its properties, synthesis, and applications, offering a valuable resource for researchers and scientists engaged in drug discovery and development.

References

- 1. rsc.org [rsc.org]

- 2. US7176316B2 - Amino-piperidine derivatives - Google Patents [patents.google.com]

- 3. This compound|380222-98-0 [benchchem.com]

- 4. US10562882B2 - Piperidine derivatives for use in the treatment or prevention of psychiatric and neurological conditions - Google Patents [patents.google.com]

- 5. 380222-98-0|this compound|BLD Pharm [bldpharm.com]

- 6. Piperidin-4-yl-pyridin-4-yl-amine dihydrochloride [cymitquimica.com]

- 7. mdpi.com [mdpi.com]

- 8. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

- 10. 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-Piperidinamine | C5H12N2 | CID 424361 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of 1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride

An In-Depth Technical Guide to the Physicochemical Properties and Analytical Characterization of 1-(Pyridin-2-yl)piperidin-4-amine Dihydrochloride

Abstract

This compound is a heterocyclic compound featuring a pyridine ring linked to a 4-aminopiperidine scaffold. This molecular architecture represents a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[1] Its utility is particularly noted in the exploration of novel agents targeting the central nervous system.[1] The dihydrochloride salt form enhances the compound's aqueous solubility and stability, making it highly suitable for use in a wide range of research and development settings, including both in vitro and in vivo studies.[1] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, outlines a representative synthetic strategy with mechanistic considerations, and details robust analytical protocols for its characterization and quality control, designed for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Pyridine-Piperidine Scaffold

The piperidine ring is a foundational six-membered nitrogen-containing heterocycle that is a ubiquitous feature in a vast number of natural products and active pharmaceutical ingredients (APIs).[2][3][4] Its saturated, sp3-hybridized carbon framework allows for complex, three-dimensional structures that can effectively interact with biological targets.[4] When coupled with the aromatic pyridine moiety—a bioisostere of a phenyl ring with distinct electronic properties and hydrogen bonding capabilities—the resulting scaffold becomes a powerful tool in drug design.

This compound (Figure 1) embodies this strategic combination. It presents three key functional features for further chemical modification:

-

A nucleophilic primary amine on the piperidine ring.

-

A pyridine ring that can be functionalized or act as a metal ligand.[1]

-

A secondary amine within the piperidine ring, whose basicity is modulated by the attached pyridine.

This guide serves as a technical resource, consolidating the essential physicochemical data and providing field-proven methodologies for the synthesis and analysis of this important research chemical.

Molecular Identity and Physicochemical Properties

Structure and Core Identifiers

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The key identifiers for this compound are summarized in Table 1.

Table 1: Core Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | 380222-98-0 | [1][5] |

| Molecular Formula | C₁₀H₁₇Cl₂N₃ | [5][6] |

| Molecular Weight | 250.17 g/mol | [5][6] |

| Canonical SMILES | C1CN(CCC1N)C2=CC=CC=N2.Cl.Cl | N/A |

| MDL Number | MFCD22418645 |[5] |

Physicochemical Data Summary

The physicochemical properties of a compound dictate its handling, formulation, and behavior in biological systems. The dihydrochloride salt form of this amine-containing compound is intentionally designed to improve its properties for laboratory use.

Table 2: Physicochemical Properties

| Property | Value / Observation | Rationale and Scientific Insight |

|---|---|---|

| Appearance | White to off-white solid | Typical for organic hydrochloride salts. |

| Solubility | Enhanced water solubility | The protonation of the basic nitrogen atoms (piperidine ring and primary amine) by HCl forms a highly polar salt, which is more readily solvated by water compared to the free base. This is critical for preparing stock solutions for biological assays.[1] |

| Stability | Enhanced stability | The salt form is generally more crystalline and less susceptible to oxidative or other degradation pathways compared to the free base, ensuring a longer shelf-life and consistency between experiments.[1] |

| pKa | (Predicted) ~7.5-8.5 (piperidine N), ~9.5-10.5 (primary amine) | The exact pKa values require experimental determination, but these predictions are based on analogous structures. The electron-withdrawing nature of the pyridine ring slightly reduces the basicity of the piperidine nitrogen. Understanding pKa is crucial for designing extraction, chromatography, and formulation conditions. |

Synthesis and Chemical Reactivity

Rationale for Synthetic Strategy

The synthesis of 1-(Pyridin-2-yl)piperidin-4-amine is most commonly achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This is a robust and well-established method for forming C-N bonds where an electron-deficient aromatic ring is a key reactant.

Causality behind the Experimental Choice:

-

The Substrate: 2-halopyridines (e.g., 2-chloropyridine or 2-bromopyridine) are excellent substrates for SₙAr. The electronegative nitrogen atom in the pyridine ring acts as an activating group, withdrawing electron density from the ring and making the C2 position susceptible to nucleophilic attack.

-

The Nucleophile: The secondary amine of a 4-aminopiperidine derivative (typically with the primary amine protected) serves as the nucleophile.

-

The Reaction: The reaction proceeds by the addition of the piperidine nitrogen to the C2 position of the pyridine ring, followed by the elimination of the halide, to form the desired C-N bond.

The final step involves deprotection (if necessary) and treatment of the free base with hydrochloric acid to precipitate the stable, water-soluble dihydrochloride salt.[1]

Caption: General synthetic workflow for this compound.

Exemplary Synthetic Protocol

This protocol is a representative, self-validating system for the synthesis and isolation of the target compound.

Step 1: Nucleophilic Aromatic Substitution

-

To a solution of tert-butyl (piperidin-4-yl)carbamate (1.1 equivalents) in a suitable high-boiling solvent (e.g., N,N-Dimethylformamide or Dioxane), add 2-bromopyridine (1.0 equivalent).

-

Add a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (2.5 equivalents), to scavenge the HBr generated during the reaction.

-

Heat the reaction mixture to 100-120 °C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Cool the reaction to room temperature, dilute with water, and extract the product into an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected intermediate.

Step 2: Deprotection and Salt Formation

-

Dissolve the crude intermediate from Step 1 in a suitable solvent such as methanol or 1,4-dioxane.

-

Add a solution of hydrochloric acid (4M in dioxane or concentrated HCl, >3 equivalents) dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 2-4 hours. The formation of a precipitate is typically observed.

-

Monitor the deprotection of the tert-butoxycarbonyl (Boc) group by TLC or LC-MS.

-

Once the reaction is complete, collect the solid precipitate by vacuum filtration.

-

Wash the solid with a cold non-polar solvent (e.g., diethyl ether or hexane) to remove any non-polar impurities.

-

Dry the resulting white solid under vacuum to yield this compound. Purity should be assessed by HPLC and identity confirmed by ¹H NMR and MS.

Analytical Characterization and Quality Control

A robust analytical strategy is essential to confirm the identity, purity, and stability of the synthesized compound.

Protocol for Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules. A reverse-phase method is ideal for this compound.

Causality behind Method Choices:

-

Column: A C18 stationary phase is chosen for its versatility in retaining moderately polar to non-polar compounds.

-

Mobile Phase: An acidic mobile phase (e.g., using formic acid or trifluoroacetic acid) is critical. It protonates the amine functional groups, preventing peak tailing by minimizing undesirable interactions with residual silanols on the silica support.

-

Detector: The pyridine ring contains a chromophore that strongly absorbs UV light, making a UV detector set to ~254 nm an effective and sensitive choice.

Detailed HPLC Method:

-

Instrument: Standard HPLC system with a UV-Vis detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 Water:Acetonitrile mixture.

Self-Validation/System Suitability:

-

Peak Tailing: The peak for the main component should have a tailing factor between 0.9 and 1.5.

-

Purity Calculation: Purity is determined by the area percent of the main peak relative to the total area of all observed peaks.

Caption: Standard workflow for HPLC-based purity analysis.

Protocol for Structural Confirmation by Mass Spectrometry

Mass spectrometry (MS) provides confirmation of the molecular weight.

-

Technique: Electrospray Ionization (ESI) in positive ion mode is ideal for this compound, as the amine groups are readily protonated.

-

Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) in methanol or acetonitrile/water.

-

Expected Result: The mass spectrum should show a prominent peak corresponding to the protonated free base ([M+H]⁺). For C₁₀H₁₅N₃, the monoisotopic mass is 177.1266. The expected peak would be at m/z 178.1344. The presence of this ion confirms the molecular formula of the free base.

Applications in Research and Drug Discovery

This compound is not an active pharmaceutical ingredient itself but rather a key intermediate.[1] Its value lies in its utility as a scaffold for building libraries of new chemical entities.

-

Neurological and Psychiatric Disorders: The pyridine-piperidine motif is present in many centrally-acting drugs. This compound is therefore a valuable starting point for investigating novel therapies for such disorders.[1]

-

Scaffold for Library Synthesis: The reactive primary amine allows for straightforward derivatization via amide bond formation, reductive amination, or other C-N bond-forming reactions, enabling the rapid generation of diverse compound libraries for screening.

-

Fragment-Based Drug Discovery: The molecule can be considered a "fragment" that can be elaborated upon to build more potent and selective ligands for various biological targets.

Disclaimer: This compound is intended for research and development purposes only and is not for human or veterinary diagnostic or therapeutic use.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 5. 380222-98-0|this compound|BLD Pharm [bldpharm.com]

- 6. Piperidin-4-yl-pyridin-4-yl-amine dihydrochloride [cymitquimica.com]

1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride molecular weight and formula

An In-Depth Technical Guide to 1-(Pyridin-2-yl)piperidin-4-amine Dihydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Introduction

This compound is a heterocyclic compound featuring a pyridine ring linked to a piperidine scaffold, which bears an amine group. This molecule has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structural complexity and the presence of multiple reactive sites make it a valuable building block—or scaffold—for synthesizing more elaborate molecules with potential therapeutic applications.[1] The dihydrochloride salt form of this compound enhances its stability and aqueous solubility, rendering it highly suitable for a wide range of biological assays both in vitro and in vivo.[1]

This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its fundamental physicochemical properties, explore its synthetic pathways, discuss its applications as a privileged scaffold in modern research, and provide detailed experimental protocols for its handling and use.

Physicochemical Properties

A clear understanding of a compound's physical and chemical characteristics is foundational to its application in research. The properties of this compound are summarized below, providing essential data for experimental design and execution.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₇Cl₂N₃ | [2][3] |

| Molecular Weight | 250.17 g/mol | [2][3] |

| CAS Number | 380222-98-0 | [2] |

| Appearance | Solid | [4] |

| Form | Dihydrochloride Salt | [1] |

| Purity | Typically ≥95% for research grades | [3] |

Synthesis and Mechanism of Action

The synthesis of this compound is a multi-step process that leverages fundamental principles of organic chemistry. A common and effective method involves the nucleophilic aromatic substitution (SNAr) reaction between a protected piperidine derivative and a halogenated pyridine.

The rationale for this approach is rooted in the electron-deficient nature of the pyridine ring, which is susceptible to attack by nucleophiles. The use of a protecting group on the piperidine's 4-amino group is critical to prevent undesired side reactions, ensuring that the nucleophilic attack occurs exclusively from the piperidine ring nitrogen.

Synthetic Workflow

A representative synthetic route is outlined below:

-

Protection of the Amine: The starting material, 4-aminopiperidine, is first treated with a suitable protecting group, such as the tert-butyloxycarbonyl (Boc) group. This step is crucial to deactivate the 4-amino group, preventing it from competing with the secondary amine in the subsequent nucleophilic substitution step.

-

Nucleophilic Aromatic Substitution (SNAr): The protected piperidine is then reacted with a 2-halopyridine, typically 2-chloropyridine or 2-bromopyridine. This reaction is the core step in forming the C-N bond between the piperidine and pyridine rings. It is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.

-

Deprotection: Following the successful coupling, the Boc protecting group is removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. This step re-establishes the primary amine at the 4-position.

-

Salt Formation: Finally, the resulting free base, 1-(pyridin-2-yl)piperidin-4-amine, is treated with hydrochloric acid to form the stable and water-soluble dihydrochloride salt. This is the desired final product for most research applications.

Visualizing the Synthesis

Caption: General synthetic workflow for this compound.

Key Applications in Research

The unique structure of this compound makes it a privileged scaffold in medicinal chemistry. The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a rich source for the development of novel therapeutic agents.

Scaffold for Drug Discovery

The piperidine ring is a common motif in many FDA-approved drugs and natural alkaloids, valued for its ability to confer favorable pharmacokinetic properties.[5][6] The combination of the piperidine and pyridine rings in this compound, along with a modifiable primary amine, provides three key points for chemical diversification. This allows for the systematic exploration of the chemical space around the core structure to optimize binding affinity, selectivity, and drug-like properties.

Central Nervous System (CNS) Research

The structural features of this compound suggest its potential for interacting with targets in the central nervous system, such as neurotransmitter receptors and transporters.[1] Piperidine-containing compounds are prevalent in antipsychotic medications.[7] Consequently, derivatives of 1-(pyridin-2-yl)piperidin-4-amine are valuable tools for researchers investigating novel treatments for a range of neurological and psychiatric disorders.[1]

Experimental Protocols

Adherence to well-defined protocols is essential for ensuring the reproducibility and validity of experimental results. The following sections provide detailed, step-by-step methodologies for common laboratory procedures involving this compound.

Protocol 1: Preparation of a Stock Solution for In Vitro Assays

The dihydrochloride salt form of the compound ensures good solubility in aqueous buffers, which is a prerequisite for most cell-based and biochemical assays.

Objective: To prepare a 10 mM stock solution in Phosphate-Buffered Saline (PBS).

Materials:

-

This compound (MW: 250.17 g/mol )

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Calibrated analytical balance

-

Sterile conical tubes (1.5 mL and 15 mL)

-

Serological pipettes and micropipettes with sterile tips

Methodology:

-

Mass Calculation: Calculate the mass required to prepare the desired volume of stock solution. For 10 mL of a 10 mM stock:

-

Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Mass = 0.010 mol/L × 0.010 L × 250.17 g/mol = 0.025017 g (or 25.02 mg)

-

-

Weighing: Carefully weigh out 25.02 mg of the compound using an analytical balance and transfer it to a 15 mL sterile conical tube.

-

Dissolution: Add approximately 8 mL of PBS to the conical tube. Vortex thoroughly for 1-2 minutes to ensure complete dissolution. The compound should readily dissolve due to its salt form.

-

Volume Adjustment: Once fully dissolved, add PBS to bring the final volume to exactly 10.0 mL.

-

Sterilization (Optional but Recommended): If the stock solution is for use in cell culture, sterilize it by passing it through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 100 µL) in 1.5 mL microcentrifuge tubes. Store the aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Visualizing the Protocol

Caption: Workflow for preparing a stock solution of the compound.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[8][9]

-

Ventilation: Handle the solid compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust particles.[8]

-

Exposure Response:

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[8] Keep it away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and its container in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[9][10]

Conclusion

This compound stands out as a versatile and valuable chemical entity in the landscape of modern drug discovery. Its well-defined physicochemical properties, accessible synthetic routes, and its nature as a privileged structural scaffold make it an attractive starting point for the development of novel therapeutics, particularly for CNS disorders. This guide has provided a technical foundation for researchers to understand and effectively utilize this compound in their scientific endeavors, emphasizing safety, precision, and a clear rationale behind experimental methodologies.

References

- 1. benchchem.com [benchchem.com]

- 2. 380222-98-0|this compound|BLD Pharm [bldpharm.com]

- 3. Piperidin-4-yl-pyridin-4-yl-amine dihydrochloride [cymitquimica.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Piperidine - Wikipedia [en.wikipedia.org]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Potential mechanism of action of 1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride

An In-depth Technical Guide to Elucidating the Mechanism of Action of 1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride

Abstract

This compound is a heterocyclic compound featuring a 2-aminopyridine moiety linked to a piperidine scaffold.[1][2] While specific biological data for this compound is not extensively documented in publicly available literature, its structural components are recognized pharmacophores present in a wide array of biologically active agents.[3][4][5] This guide synthesizes information from related chemical structures to propose potential mechanisms of action and provides a comprehensive, technically-grounded framework for their experimental validation. The primary audience for this document includes researchers in drug discovery, pharmacology, and medicinal chemistry.

Introduction: Deconstructing the Molecular Architecture

The structure of this compound combines two key heterocyclic systems: the 2-aminopyridine and the piperidine ring. The 2-aminopyridine functional group is a versatile pharmacophore known for a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticonvulsant effects.[3][4] The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in numerous approved drugs targeting the central nervous system (CNS) and other physiological systems.[6][7] The linkage of these two moieties suggests that this compound could interact with a variety of biological targets, including enzymes, receptors, and ion channels.

The dihydrochloride salt form of the compound enhances its aqueous solubility and stability, making it amenable to a wide range of in vitro and in vivo experimental setups.[1]

Hypothesized Mechanisms of Action

Based on the known pharmacology of its constituent chemical motifs, we can propose several plausible mechanisms of action for this compound.

Modulation of Inflammatory Pathways

The 2-aminopyridine scaffold is present in several anti-inflammatory agents.[3][4] This suggests that this compound may exert anti-inflammatory effects through the modulation of key signaling pathways.

-

Hypothesis 1a: Inhibition of Cyclooxygenase (COX) Enzymes. The compound could directly inhibit COX-1 and/or COX-2, enzymes critical for the synthesis of prostaglandins, which are key mediators of inflammation.

-

Hypothesis 1b: Modulation of Cytokine Signaling. The compound may interfere with the production or signaling of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Interaction with CNS Targets

The presence of the piperidine ring, a common feature in neuroactive compounds, suggests potential activity within the central nervous system.[6]

-

Hypothesis 2a: Dopamine and Serotonin Receptor Modulation. The N-aryl-piperidine motif is found in ligands for dopamine and serotonin receptors. The compound could act as an agonist or antagonist at these receptors, influencing neurotransmission.

-

Hypothesis 2b: Sigma Receptor Binding. Piperidine derivatives have been identified as ligands for sigma receptors, which are implicated in a variety of neurological functions and disorders.[8]

Anticancer Activity through Kinase or Epigenetic Modulation

Recent research has highlighted the potential of 2-aminopyridine derivatives in oncology, including as dual inhibitors of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs).[9]

-

Hypothesis 3a: Inhibition of Protein Kinases. The compound may inhibit the activity of specific protein kinases involved in cancer cell proliferation and survival, such as ALK or ROS1.[10]

-

Hypothesis 3b: Epigenetic Modulation. The compound could potentially inhibit HDACs, leading to changes in gene expression that promote apoptosis or cell cycle arrest in cancer cells.

Experimental Validation Framework

A systematic and multi-tiered approach is required to elucidate the mechanism of action of this compound.

Initial Phenotypic Screening

The first step is to perform broad phenotypic screens to identify the primary biological effects of the compound.

| Assay | Purpose | Potential Outcome |

| Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) | To determine the effect of the compound on the viability of various cell lines (e.g., cancer cell lines, immune cells). | Identification of cytotoxic or cytostatic effects, providing an initial indication of anticancer or immunomodulatory activity. |

| Anti-inflammatory Assays (e.g., LPS-stimulated macrophages) | To assess the compound's ability to suppress inflammatory responses. | Measurement of key inflammatory markers (e.g., nitric oxide, TNF-α, IL-6) to confirm anti-inflammatory potential. |

| Neuronal Cell-Based Assays | To evaluate the compound's effects on neuronal function. | Assessment of changes in neuronal viability, neurite outgrowth, or neurotransmitter release. |

Target Deconvolution and Validation

Based on the results of the phenotypic screens, the next phase involves identifying the specific molecular targets of the compound.

Protocol 1: Kinase Inhibition Profiling

-

Objective: To determine if this compound inhibits the activity of a broad panel of protein kinases.

-

Methodology:

-

Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega).

-

Screen the compound at a fixed concentration (e.g., 10 µM) against a panel of several hundred kinases.

-

For any identified "hits," perform dose-response studies to determine the IC50 value.

-

-

Data Analysis: The results will be presented as a percentage of kinase inhibition, with lower values indicating stronger inhibition.

Protocol 2: Receptor Binding Assays

-

Objective: To assess the binding affinity of the compound for a panel of CNS receptors.

-

Methodology:

-

Employ radioligand binding assays for a panel of receptors, including dopamine (D1-D5), serotonin (5-HT1A, 5-HT2A, etc.), and sigma receptors.

-

The compound will be tested for its ability to displace a known radiolabeled ligand from its receptor.

-

-

Data Analysis: The data will be used to calculate the inhibition constant (Ki), which is a measure of the compound's binding affinity.

Protocol 3: HDAC Activity Assay

-

Objective: To determine if the compound inhibits the activity of histone deacetylases.

-

Methodology:

-

Use a commercially available HDAC activity assay kit (e.g., from Cayman Chemical or Abcam).

-

Incubate recombinant HDAC enzymes with a fluorogenic substrate in the presence of varying concentrations of the compound.

-

-

Data Analysis: Measure the fluorescence intensity to determine the level of HDAC inhibition and calculate the IC50 value.

Pathway Analysis and Cellular Mechanism

Once a primary target is identified, the subsequent step is to elucidate the downstream cellular effects.

Caption: Proposed anti-inflammatory mechanism of action.

Caption: Proposed anticancer mechanism via kinase inhibition.

Caption: A stepwise workflow for MOA determination.

Protocol 4: Western Blot Analysis

-

Objective: To measure changes in the protein expression and phosphorylation status of key signaling molecules downstream of the identified target.

-

Methodology:

-

Treat cells with this compound at various concentrations and time points.

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with antibodies specific for the target and downstream effectors (e.g., phospho-Akt, phospho-ERK).

-

-

Data Analysis: Quantify the band intensities to determine the relative changes in protein levels and phosphorylation.

Concluding Remarks and Future Directions

This technical guide provides a comprehensive, hypothesis-driven framework for elucidating the mechanism of action of this compound. By leveraging the known pharmacology of its 2-aminopyridine and piperidine components, we have proposed several plausible biological activities. The outlined experimental workflow, from broad phenotypic screening to specific target validation and pathway analysis, offers a rigorous and logical progression for uncovering the compound's therapeutic potential. The successful execution of these studies will not only define the molecular mechanism of this specific compound but also contribute to the broader understanding of the structure-activity relationships of these important heterocyclic scaffolds in drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. 144465-94-1|1-(Pyridin-2-yl)piperidin-4-amine|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 5. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Piperidine - Wikipedia [en.wikipedia.org]

- 8. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride, a versatile heterocyclic compound with significant potential in pharmaceutical research and development.[1] As a dihydrochloride salt, its enhanced water solubility and stability are key attributes for consideration in early-stage drug development.[1] This document outlines detailed, field-proven methodologies for determining the aqueous and organic solubility of this active pharmaceutical ingredient (API), as well as robust protocols for assessing its stability under various stress conditions as mandated by international guidelines. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous framework for their investigations.

Introduction: Compound Overview

This compound is a complex heterocyclic molecule featuring a piperidine ring with an amino group at the 4-position, linked to a pyridine ring at the 2-position.[1] The dihydrochloride salt form is specifically designed to improve the compound's handling and bioavailability by enhancing its aqueous solubility and stability.[1] A thorough understanding of its solubility and stability profile is a cornerstone of pre-formulation studies, directly influencing formulation design, manufacturing processes, and the overall therapeutic efficacy and safety of any potential drug product.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 380222-98-0 | [3] |

| Molecular Formula | C₁₀H₁₇Cl₂N₃ | [3] |

| Molecular Weight | 250.17 g/mol | [3][4] |

| Chemical Structure | NC1CCN(C2=NC=CC=C2)CC1.Cl.Cl | [3] |

| Appearance | (Hypothetical) White to off-white crystalline solid | N/A |

Aqueous and Organic Solubility Assessment

The solubility of an API is a critical determinant of its absorption and bioavailability. For this compound, its salt form suggests good aqueous solubility, but this must be quantified across a physiologically relevant pH range.[1] Furthermore, understanding its solubility in organic solvents is crucial for developing purification, formulation, and analytical methods.[5]

Scientific Rationale for Methodology Selection

The shake-flask method is the gold standard for determining equilibrium solubility due to its simplicity and reliability.[6][7] This method ensures that the system reaches equilibrium, providing a true measure of the intrinsic solubility of the compound in a given solvent. For aqueous solubility, testing across a pH range of 1.2 to 6.8 is stipulated by regulatory bodies to mimic the physiological conditions of the gastrointestinal tract.[7][8] High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for quantification due to its high sensitivity, specificity, and accuracy in separating the analyte from any potential impurities.[9]

Experimental Protocol: Equilibrium Solubility Determination

-

Preparation of Buffers: Prepare a series of aqueous buffers at pH 1.2, 4.5, and 6.8 using pharmacopeial methods.[7]

-

Sample Preparation: Accurately weigh an excess amount of this compound into separate vials for each solvent to be tested (e.g., pH 1.2 buffer, pH 4.5 buffer, pH 6.8 buffer, water, ethanol, methanol, acetonitrile, and dichloromethane).

-

Equilibration: Add a precise volume of the respective solvent to each vial. The vials are then sealed and agitated in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[6]

-

Sample Collection and Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

Quantification by HPLC: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the HPLC method. Analyze the samples using a validated HPLC method with UV detection at a wavelength where the compound exhibits maximum absorbance.

-

Data Analysis: Calculate the solubility based on the concentration of the API in the supernatant, determined from the HPLC analysis and the known dilution factor.

Illustrative Solubility Data

The following table presents hypothetical solubility data for this compound to serve as a practical example.

Table 2: Illustrative Solubility of this compound at 25 °C

| Solvent System | pH | Solubility (mg/mL) |

| Aqueous Buffer | 1.2 | > 250 |

| Aqueous Buffer | 4.5 | 150 |

| Aqueous Buffer | 6.8 | 85 |

| Purified Water | ~5.0 | 180 |

| Ethanol | N/A | 25 |

| Methanol | N/A | 50 |

| Acetonitrile | N/A | < 1 |

| Dichloromethane | N/A | < 0.1 |

Note: This data is for illustrative purposes only and should be experimentally determined.

Visualization of Solubility Testing Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Chemical Stability and Forced Degradation Studies

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[3][10] Forced degradation studies, or stress testing, are undertaken to identify the likely degradation products and to establish the intrinsic stability of the molecule.[11] This information is instrumental in developing stability-indicating analytical methods.[11]

Scientific Rationale for Stability and Forced Degradation Protocols

The International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing. ICH Q1A(R2) outlines the requirements for long-term and accelerated stability studies, which are designed to predict the shelf-life of a drug substance under defined storage conditions.[3][10] ICH Q1B specifically addresses photostability testing, which is essential for compounds that may be exposed to light during manufacturing, storage, or administration.[1][4]

Forced degradation studies are intentionally designed to be more severe than accelerated stability testing to generate a target degradation of 5-20%.[12][13] This level of degradation is generally sufficient to identify primary degradation pathways without being so excessive that it leads to secondary degradation products that would not be seen under normal storage conditions.[13][14] The conditions employed—hydrolysis across a pH range, oxidation, thermal stress, and photolysis—cover the most common degradation routes for organic molecules.

Experimental Protocol: Forced Degradation Studies

-

Acid Hydrolysis: Dissolve the API in 0.1 M HCl and heat at 60 °C for a specified time. Neutralize the solution before HPLC analysis.

-

Base Hydrolysis: Dissolve the API in 0.1 M NaOH and heat at 60 °C for a specified time. Neutralize the solution before HPLC analysis. The presence of amine functionalities may make the compound susceptible to base-catalyzed reactions.

-

Oxidative Degradation: Treat a solution of the API with 3% hydrogen peroxide at room temperature. The pyridine and piperidine rings can be susceptible to oxidation.

-

Thermal Degradation: Expose the solid API to dry heat (e.g., 80 °C) for an extended period.

-

Photolytic Degradation: Expose a solution of the API and the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[15] A dark control sample should be stored under the same conditions but protected from light.[15]

For all stress conditions, samples are taken at appropriate time points and analyzed by a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Potential Degradation Pathways

Pyridine and its derivatives can undergo degradation through several mechanisms. Hydroxylation of the pyridine ring is a common initial step in microbial degradation, which can be followed by ring cleavage.[16][17][18] While not a direct biotic process in this context, the chemical principles of susceptibility to oxidation and hydroxylation are relevant. The piperidine ring, being a saturated heterocycle, is generally more stable but can undergo N-dealkylation or oxidation under harsh conditions. Hydrolysis is less likely to be a major degradation pathway for the core structure itself, but the dihydrochloride salt could potentially dissociate in solution.[19][20]

Illustrative Stability Data

The following table provides a hypothetical summary of forced degradation results.

Table 3: Illustrative Forced Degradation Data for this compound

| Stress Condition | % Degradation | Number of Degradants | Observations |

| 0.1 M HCl, 60 °C, 24h | 8.5 | 2 | Major degradant at RRT 0.85 |

| 0.1 M NaOH, 60 °C, 8h | 12.2 | 3 | Significant degradation observed |

| 3% H₂O₂, RT, 24h | 15.8 | 4 | Most significant degradation |

| Dry Heat, 80 °C, 72h | 2.1 | 1 | Relatively stable to heat |

| Photolysis (ICH Q1B) | 6.3 | 2 | Some photosensitivity observed |

Note: This data is for illustrative purposes only and should be experimentally determined. RRT = Relative Retention Time.

Visualization of Stability Testing Workflow

Caption: Workflow for Forced Degradation Studies.

Conclusion and Recommendations

This technical guide has outlined the fundamental principles and detailed methodologies for the comprehensive assessment of the solubility and stability of this compound. The provided protocols, grounded in established scientific principles and regulatory guidelines, offer a robust framework for generating the critical data required for informed decision-making in the drug development process.

It is recommended that a thorough experimental investigation be conducted following the protocols detailed herein. The resulting data will be invaluable for:

-

Formulation Development: Selecting appropriate excipients and dosage forms.

-

Analytical Method Development: Ensuring the development of robust, stability-indicating analytical methods.

-

Regulatory Submissions: Providing the necessary data package to support regulatory filings.

-

Defining Storage and Handling Conditions: Establishing appropriate storage conditions to ensure the long-term quality and integrity of the API.

References

- 1. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. labinsights.nl [labinsights.nl]

- 3. database.ich.org [database.ich.org]

- 4. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 5. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. who.int [who.int]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. ijsdr.org [ijsdr.org]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. researchgate.net [researchgate.net]

- 14. biomedres.us [biomedres.us]

- 15. q1scientific.com [q1scientific.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Kinetics and mechanism of hydrolysis of labile quaternary ammonium derivatives of tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and History of Pyridinylpiperidine Compounds

Abstract

The pyridinylpiperidine scaffold is a quintessential privileged structure in modern medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. This guide provides a comprehensive exploration of the discovery and historical development of this versatile scaffold. We trace its origins from early serendipitous discoveries in antipsychotic research to its rational application in diverse therapeutic areas, including virology and neurodegenerative disease. The narrative emphasizes the causal relationships behind key experimental and strategic decisions, detailing the evolution of synthetic methodologies, the elucidation of complex structure-activity relationships (SAR), and the pharmacological principles that guided the journey from bench to bedside. This document serves as a technical resource, complete with detailed experimental protocols, quantitative SAR data, and visual diagrams to provide field-proven insights for professionals in drug discovery and development.

The Genesis: A Tale of Two Rings

The story of the pyridinylpiperidine scaffold is rooted in the strategic combination of two of medicinal chemistry's most productive heterocycles: pyridine and piperidine. The piperidine ring, a saturated six-membered amine, is a ubiquitous motif in pharmaceuticals, prized for its ability to serve as a versatile, conformationally constrained scaffold that can be readily functionalized.[1] Its basic nitrogen is often crucial for forming salt bridges or key hydrogen bonds with biological targets.[2]

The pyridine ring, an aromatic analogue, offers a complementary set of properties. As a bioisostere of a phenyl ring, it introduces a hydrogen bond acceptor and can modulate a compound's physicochemical properties, such as solubility and metabolic stability.[3] The fusion of these two entities into a single scaffold created a molecular architecture with a unique three-dimensional profile and electronic distribution, pre-validated by nature and medicinal chemistry as a successful framework for interacting with a wide array of biological targets.[2]

The Janssen Revolution: From Analgesia to Antipsychotic Breakthroughs

The most significant chapter in the history of pyridinylpiperidine compounds was written at Janssen Pharmaceutica, founded by the visionary Dr. Paul Janssen.[4][5] The journey began not with a direct search for antipsychotics, but as an offshoot of research into potent analgesics like fentanyl. A serendipitous discovery process, driven by astute observation of animal behavior, led from analgesic scaffolds to the butyrophenone class of neuroleptics.[6] The landmark compound, Haloperidol (1958), while technically a phenylpiperidine, established the critical importance of the 4-substituted piperidine moiety for potent dopamine D2 receptor antagonism.[6][7]

This discovery cemented the dopamine hypothesis of schizophrenia , which posits that hyperactivity of dopaminergic pathways underlies the positive symptoms of psychosis.[8] The central research strategy at Janssen became focused on optimizing compounds for high-affinity D2 receptor binding.[6] This era was defined by a clear, albeit simplistic, therapeutic paradigm: D2 antagonism correlated with antipsychotic efficacy.

2.1 The Problem of "Typical" Antipsychotics

While effective for positive symptoms (e.g., hallucinations, delusions), Haloperidol and other "typical" antipsychotics came with a significant burden of side effects, primarily extrapyramidal symptoms (EPS) like parkinsonism and tardive dyskinesia.[9] This was a direct consequence of non-selective, high-potency blockade of D2 receptors in the brain's nigrostriatal pathway, which controls motor function. Furthermore, these drugs were largely ineffective against the negative and cognitive symptoms of schizophrenia.[10] This clinical impasse created a clear need for a new generation of "atypical" antipsychotics with a superior side-effect profile and broader efficacy.

2.2 The Serotonin Hypothesis and the Birth of Risperidone

The breakthrough came from integrating a second mechanism of action. Growing evidence implicated the serotonin (5-HT) system, particularly the 5-HT2A receptor, in the pathophysiology of schizophrenia.[11] Researchers at Janssen hypothesized that combining potent D2 antagonism with even more potent 5-HT2A antagonism could achieve a "best of both worlds" profile: effective antipsychotic action with a significantly reduced liability for EPS. The theory was that 5-HT2A blockade would disinhibit dopamine release in the nigrostriatal pathway, effectively counteracting the motor side effects caused by D2 blockade, while also contributing to efficacy against negative symptoms.[11][12]

This line of reasoning, which evolved from earlier work on compounds like pipamperone, led to a focused chemical synthesis program.[6] The culmination of this effort was the discovery of Risperidone in the 1980s, which features a core pyridinylpiperidine scaffold linked to a fluorobenzisoxazole moiety.[13][14][15] Risperidone's biochemical profile was precisely what the researchers had aimed for: it exhibited nanomolar affinity for both D2 and 5-HT2A receptors, with a higher affinity for the latter.[11][12] Approved by the FDA in 1993, Risperidone became a blockbuster drug and the prototype for a new generation of atypical antipsychotics.[13]

Synthetic Evolution of the Pyridinylpiperidine Core

The synthesis of the pyridinylpiperidine core has evolved from classical, robust methods to more sophisticated and stereoselective modern techniques.

3.1 Classical Approach: Catalytic Hydrogenation

The most direct and historically significant method for synthesizing the piperidine ring is the catalytic hydrogenation of the corresponding pyridine precursor.[16] For pyridinylpiperidines, this typically involves the reduction of a bipyridine or a related pyridylpyridinium salt.

The reduction of pyridinium salts is often more facile than the reduction of the neutral pyridine, allowing for milder reaction conditions.[2][17] Rhodium and Iridium-based catalysts are particularly effective for transfer hydrogenation using formic acid as a hydrogen source, offering high efficiency and chemoselectivity.[2][18]

3.2 Modern Strategies: Building Blocks and Cross-Coupling

Modern synthetic campaigns often rely on a building-block approach, using pre-functionalized pyridine and piperidine rings and connecting them via robust C-C or C-N bond-forming reactions. This allows for greater diversity and more precise control over the final structure. Key intermediates, such as 4-aminopiperidines or piperidine-4-carboxylic acids, are coupled with functionalized pyridines, often through amide bond formation or nucleophilic aromatic substitution.

3.3 Example Protocol: Synthesis of a Key Risperidone Intermediate

The following protocol outlines a representative synthesis of a key intermediate for Risperidone, demonstrating the alkylation of a piperidine with a pyridine-containing fragment.

Objective: Synthesize 3-(2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (a key step in Risperidone synthesis).

Methodology:

-

Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq) in 100 mL of a suitable solvent such as acetonitrile.

-

Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq) to the solution to act as an acid scavenger.

-

Addition of Piperidine: Add 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole (1.1 eq) to the reaction mixture.

-

Catalyst: Add a catalytic amount of potassium iodide (KI, 0.1 eq) to facilitate the nucleophilic substitution.

-

Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with fresh acetonitrile.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield the pure product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

The Pharmacological Landscape: Beyond Psychosis

While the pyridinylpiperidine scaffold is indelibly linked to antipsychotics, its structural and physicochemical properties make it an ideal starting point for developing drugs against a wide range of other targets.

4.1 HIV Entry Inhibition: Targeting CCR5

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor used by the most common strains of HIV to enter T-cells. Blocking this receptor provides a powerful anti-retroviral strategy. Several potent pyridinylpiperidine-based CCR5 antagonists have been discovered.[17][19][20] These compounds, such as Vicriviroc, were developed by modifying lead structures from other therapeutic programs, demonstrating the scaffold's versatility.[7] The piperidine provides a robust anchor, while the pyridine moiety can be optimized to form key interactions within the transmembrane binding pocket of the CCR5 receptor.[6][20]

4.2 Alzheimer's Disease: Acetylcholinesterase (AChE) Inhibition

The cholinergic hypothesis of Alzheimer's disease points to a deficit of the neurotransmitter acetylcholine in the brain.[10] Inhibiting acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine, is a primary therapeutic strategy. The pyridinylpiperidine scaffold has been incorporated into potent and selective AChE inhibitors.[8] In these molecules, the basic piperidine nitrogen often interacts with the catalytic anionic site (CAS) of the enzyme, while the pyridinyl portion can be functionalized to form interactions with the peripheral anionic site (PAS), leading to a dual-binding mode that enhances potency and selectivity.

Structure-Activity Relationship (SAR) Deep Dive: The Atypical Antipsychotic Profile

The development of Risperidone and its successors was driven by a meticulous exploration of the SAR to achieve the desired balance of D2 and 5-HT2A antagonism.

The following table summarizes the binding affinities (Ki, nM) of Risperidone and related antipsychotics for key CNS receptors. A lower Ki value indicates higher binding affinity.

| Compound | D₂ Receptor (Ki, nM) | 5-HT₂A Receptor (Ki, nM) | α₁-Adrenergic (Ki, nM) | H₁ Receptor (Ki, nM) | D₂/5-HT₂A Ratio | Reference |

| Haloperidol | 1.55 | 30 | 12 | 1100 | 0.05 | [12] |

| Risperidone | 3.13 | 0.16 | 0.8 | 2.23 | 19.6 | [11][12] |

| 9-OH-Risperidone | 3.5 | 0.29 | 1.1 | 3.5 | 12.1 | [11] |

| Olanzapine | 11 | 4 | 19 | 7 | 2.75 | |

| Clozapine | 129 | 13 | 7 | 6 | 9.9 |

Analysis of SAR Insights:

-

The D₂/5-HT₂A Ratio: The key differentiator for atypicality is the high D₂/5-HT₂A binding ratio. Risperidone's ratio of ~20 (meaning it is 20-fold more potent at 5-HT2A than D2) contrasts sharply with Haloperidol's ratio of 0.05.[12] This potent 5-HT2A antagonism is the cornerstone of its improved side-effect profile.

-

The Linker: The ethyl linker between the piperidine and the pyrido-pyrimidine core in Risperidone is optimal for spanning the distance between key interaction points in the D2 and 5-HT2A receptor binding pockets.

-

The Fluorobenzisoxazole Moiety: This group is a major contributor to the high 5-HT2A affinity. The fluorine atom enhances potency and modulates metabolic properties.

-

Off-Target Affinities: Risperidone also shows high affinity for α₁-adrenergic and H₁ receptors, which can contribute to side effects like orthostatic hypotension and sedation, respectively.[12]

Key Experimental Protocols

The discovery and characterization of pyridinylpiperidine compounds rely on a suite of standardized in vitro and in vivo assays.

6.1 Protocol: Dopamine D2 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the human dopamine D2 receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]-Spiperone or [³H]-Methylspiperone) for binding to D2 receptors expressed in a cell membrane preparation. The amount of radioligand displaced is proportional to the affinity of the test compound.

Methodology:

-

Membrane Preparation: Use commercially available or in-house prepared cell membranes from HEK293 or CHO cells stably expressing the human D2 receptor.

-

Assay Buffer: Prepare an appropriate buffer, typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Reaction Setup: In a 96-well plate, combine:

-

50 µL of assay buffer (for total binding) or a high concentration of a known D2 antagonist like Haloperidol (10 µM, for non-specific binding).

-

50 µL of test compound at various concentrations (typically a 10-point serial dilution from 10 µM to 0.1 nM).

-

50 µL of radioligand (e.g., [³H]-Methylspiperone at a final concentration of ~0.2 nM).

-

50 µL of D2 receptor membrane preparation (5-10 µg of protein per well).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent inhibition versus the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

6.2 Workflow: In Vivo Evaluation of Antipsychotic Efficacy

The in vivo assessment of potential antipsychotics involves a tiered approach using validated animal models.

Future Directions and Emerging Targets

The pyridinylpiperidine scaffold remains a highly active area of research. Current efforts focus on fine-tuning receptor selectivity to further improve side-effect profiles, for example, by developing compounds with high selectivity for D2 over D3 receptors or by modulating activity at other serotonin receptor subtypes like 5-HT6 and 5-HT7. The inherent versatility of the scaffold ensures its continued application in scaffold-hopping and lead-optimization campaigns for new and challenging biological targets far beyond the central nervous system.[1]

Conclusion

The history of pyridinylpiperidine compounds is a compelling example of how serendipity, keen scientific observation, and rational drug design can converge to create transformative medicines. From its origins in the dopamine-centric world of early antipsychotic discovery to its current status as a privileged scaffold for a multitude of diseases, its journey highlights the enduring power of synthetic chemistry to address unmet medical needs. The lessons learned from the development of compounds like Risperidone—particularly the value of multi-target pharmacology—continue to influence drug discovery strategies today. For researchers and drug development professionals, the pyridinylpiperidine core remains a fertile ground for innovation, promising future generations of safer and more effective therapies.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. IL204884A0 - Piperidine-pyridine compounds, pharmaceutical compositions containing them and use thereof in the manufacture of medicaments for treating or preventing diseases in animals - Google Patents [patents.google.com]

- 5. scilit.com [scilit.com]

- 6. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Survey on the pharmacodynamics of the new antipsychotic risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

- 16. An imidazopiperidine series of CCR5 antagonists for the treatment of HIV: the discovery of N-{(1S)-1-(3-fluorophenyl)-3-[(3-endo)-3-(5-isobutyryl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-1-yl)-8-azabicyclo[3.2.1]oct-8-yl]propyl}acetamide (PF-232798) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Piperazine-based CCR5 antagonists as HIV-1 inhibitors. II. Discovery of 1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4- methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]- piperidine N1-oxide (Sch-350634), an orally bioavailable, potent CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. [PDF] Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

A Comprehensive Safety and Handling Guide for 1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride (CAS: 380222-98-0) for Research Professionals

Section 1: Introduction & Hazard Assessment Rationale

1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride is a heterocyclic compound that serves as a versatile building block in medicinal and synthetic chemistry.[1] Its structure, which combines a pyridine ring with a 4-aminopiperidine moiety, makes it a valuable scaffold for developing complex molecular architectures in drug discovery programs.[1] The dihydrochloride salt form enhances its stability and aqueous solubility, rendering it suitable for a wide range of biological assays.[1]

The safety profile herein is synthesized by evaluating the well-documented hazards of its core structural components: the pyridine ring and the piperidine ring system. Pyridine and its derivatives are known for their potential toxicity and flammability, while piperidine and its analogs are recognized as corrosive and toxic amines.[2][3][4][5][6] By understanding the risks associated with these parent structures, we can establish a robust and cautious framework for the safe handling, storage, and emergency management of this compound.

Section 2: Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and properties is the first step in safe laboratory practice. The dihydrochloride salt form significantly influences its physical properties, particularly its solubility and hygroscopicity, compared to its free-base form.

| Property | Value | Source(s) |

| CAS Number | 380222-98-0 | [1][7] |

| Molecular Formula | C₁₀H₁₅N₃ · 2HCl | [8] |

| Molecular Weight | 250.17 g/mol (as dihydrochloride) | [8] |

| Appearance | Likely a crystalline solid (typical for amine salts) | Inferred from similar compounds[9] |

| Solubility | Enhanced water solubility due to salt form | [1] |

| Stability | Hygroscopic; stable under recommended storage conditions | Inferred from hydrochloride salts[10] |

Section 3: Hazard Identification and GHS Classification (Inferred)

The Globally Harmonized System (GHS) provides a universal standard for hazard communication. The classification below is inferred from the known hazards of pyridine, piperidine, and related aminopiperidine structures.[11][12][13] It is recommended to treat the compound with the highest degree of caution suggested by its constituent parts.

| GHS Hazard Class | Pictogram | Signal Word | Inferred Hazard Statement(s) | Basis of Inference & Causality |